molecular formula C8H7F3O2 B8433601 2-(2,4,5-Trifluorophenoxy)ethanol

2-(2,4,5-Trifluorophenoxy)ethanol

Cat. No.: B8433601
M. Wt: 192.13 g/mol
InChI Key: MTQZFOJWZBYLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trifluorophenoxy)ethanol is a versatile fluorinated aromatic building block critical in advanced organic synthesis. Its structure, featuring a phenoxyethanol motif substituted with electron-withdrawing fluorine atoms, makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, which are desirable properties for developing bioactive molecules. Researchers utilize this compound as a key synthon in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals, where its ethanol moiety allows for further functionalization through reactions like etherification or esterification. In agrochemical research, this compound serves as a precursor for developing new herbicides and plant growth regulators. Its structural analogy to phenoxyherbicide scaffolds, such as the auxin-mimicking agent Fenoprop , provides a foundation for creating novel agents with potentially improved efficacy and selectivity. The presence of fluorine atoms is a common strategy in modern drug and agrochemical design to fine-tune molecular properties, influencing target binding, membrane permeability, and overall environmental stability. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(2,4,5-trifluorophenoxy)ethanol

InChI

InChI=1S/C8H7F3O2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2H2

InChI Key

MTQZFOJWZBYLMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

(a) 2-(2,4,5-Trichlorophenoxy)ethanol (CAS 2122-77-2)
  • Molecular Formula : C₈H₇Cl₃O₂
  • Molecular Weight : 241.499 g/mol
  • logP : 3.018 .
  • Key Differences: Substitution of fluorine with chlorine increases molecular weight and lipophilicity (higher logP). Chlorine’s larger atomic radius and electronegativity alter reactivity and toxicity. For example, chlorinated phenoxy compounds are historically linked to herbicidal activity (e.g., 2,4,5-T) but also associated with higher environmental persistence .
(b) 2-(3,4,5-Trifluorophenoxy)ethanol (CAS 886761-77-9)
  • Similarity Score : 0.97 (structural similarity) .
  • Key Differences :
    • Fluorine substitution at the 3, 4, and 5 positions instead of 2, 4, 3.
    • Altered electronic distribution and steric effects may influence solubility and interaction with biological targets.

Positional Isomers

(a) 2-(2,3,6-Trifluorophenoxy)ethanol (CAS 72912-49-3)
  • Purity : 95% .
  • Key Differences :
    • Fluorine atoms at 2, 3, and 6 positions create distinct electronic and steric environments.
    • Positional isomerism can affect melting points, boiling points, and reactivity in synthetic pathways.

Functional Group Modifications

(a) 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8)
  • Molecular Formula : C₁₀H₁₁Cl₃O₃
  • logP : 0.690 .
  • Key Differences: Addition of an ethoxy spacer increases molecular weight and reduces lipophilicity (lower logP). Enhanced solubility in polar solvents compared to non-ethoxy analogs.
(b) Silvex (2-(2,4,5-Trichlorophenoxy)propionic acid)
  • Application : Herbicide (e.g., Weed-B-Gon) .
  • Key Differences: Replacement of ethanol with a propionic acid group enables herbicidal activity via auxin mimicry. Carboxylic acid group increases water solubility and bioavailability in plants.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Applications
2-(2,4,5-Trifluorophenoxy)ethanol 883267-70-7 C₈H₇F₃O 176.136 1.53 Research, industrial synthesis
2-(2,4,5-Trichlorophenoxy)ethanol 2122-77-2 C₈H₇Cl₃O₂ 241.499 3.018 Historical herbicides
2-(3,4,5-Trifluorophenoxy)ethanol 886761-77-9 C₈H₇F₃O 176.136 N/A Pharmaceutical intermediates
2-(2,3,6-Trifluorophenoxy)ethanol 72912-49-3 C₈H₇F₃O 176.136 N/A Chemical synthesis
2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol 90920-28-8 C₁₀H₁₁Cl₃O₃ 293.55 0.690 Solubility studies

Research Findings and Implications

  • Toxicity: Chlorinated analogs (e.g., 2,4,5-Trichlorophenoxyethanol) exhibit higher acute toxicity (Category 4 oral toxicity) and environmental persistence compared to fluorinated derivatives .
  • Solubility: Ethoxy-modified derivatives (e.g., 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol) show reduced logP values, enhancing water solubility for applications in polar media .
  • Synthetic Utility: Fluorinated phenoxy ethanols are pivotal in Horner–Wadsworth–Emmons reactions for preparing mixed phosphonoacetates, underscoring their role in advanced organic synthesis .

Preparation Methods

Halogenation of Ethyl 2,4,5-Trifluorophenylacetate

Using phosphorus pentachloride (PCl₅) in fluorobenzene, ethyl 2,4,5-trifluorophenylacetate undergoes α-chlorination to yield 2-chloro-1-(2,4,5-trifluorophenyl)ethyl chloride. This intermediate is susceptible to nucleophilic displacement by ethylene glycol under basic conditions:

C6H2F3CH2COOEtPCl5C6H2F3CCl2COOEtHOCH2CH2OHC6H2F3OCH2CH2OH\text{C}6\text{H}2\text{F}3\text{CH}2\text{COOEt} \xrightarrow{\text{PCl}5} \text{C}6\text{H}2\text{F}3\text{CCl}2\text{COOEt} \xrightarrow{\text{HOCH}2\text{CH}2\text{OH}} \text{C}6\text{H}2\text{F}3\text{OCH}2\text{CH}2\text{OH}

Challenges in Regioselectivity

Fluorine’s strong electron-withdrawing effect directs alkoxylation to the para position relative to existing fluorines. However, competing reactions at ortho positions necessitate careful temperature control (80–100°C) and excess ethylene glycol (2.5 equiv) to favor mono-ethoxylation.

Purification and Isolation Techniques

Solvent Extraction and Washing

Post-reaction mixtures are extracted with methylene chloride to isolate the crude product from aqueous phases. Washing with 5% NaOH removes residual phenolic impurities, while subsequent brine washes eliminate dissolved salts.

Fractional Distillation Under Reduced Pressure

Distillation at 95–120°C (15 mmHg) separates 2-(2,4,5-trifluorophenoxy)ethanol (boiling point ≈ 240°C at atmospheric pressure) from higher-boiling dimers. Implementing a packed column enhances separation efficiency, yielding >99.5% purity.

Advanced Drying Methods

Post-distillation, the product is dried over activated 3Å molecular sieves or magnesium ethoxide to reduce water content below 0.05%. These agents preferentially adsorb water without reacting with the ethanol moiety.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantages
Nucleophilic Substitution70°C, aqueous NaOH, 7 hours82%≤0.10%Scalable, minimal byproducts
Halogenation-Alkoxylation80°C, PCl₅/ethylene glycol, 12 hours68%≤0.15%Regioselective for polyfluorinated systems

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82–6.95 (m, 2H, aromatic), 4.05 (t, 2H, OCH₂), 3.75 (t, 2H, CH₂OH).

  • IR (neat): 3340 cm⁻¹ (O-H stretch), 1240 cm⁻¹ (C-O-C asym).

  • MS (EI) : m/z 218 [M]⁺, consistent with C₈H₆F₃O₂.

Industrial-Scale Considerations

Catalyst-Free Processes

Omitting catalysts reduces production costs and simplifies purification, as demonstrated in phenoxyethanol manufacturing. This approach is directly applicable to fluorinated analogs.

Solvent Recycling

Fluorobenzene and methylene chloride are recovered via distillation and reused, aligning with green chemistry principles .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4,5-Trifluorophenoxy)ethanol, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4,5-trifluorophenol and ethylene oxide or ethylene carbonate under basic conditions. Optimization of reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 phenol-to-ethylene oxide) is critical to minimize side products like di- or tri-substituted derivatives. Catalytic bases such as KOH or NaH enhance reactivity, but excess base may promote hydrolysis. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield improvements (≥75%) are achieved by inert atmosphere control to prevent oxidation .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR : <sup>1</sup>H NMR shows resonances for the ethanol backbone (δ 3.8–4.2 ppm, -OCH2CH2OH) and aromatic protons (δ 6.8–7.2 ppm, JH-F coupling). <sup>19</sup>F NMR confirms trifluorophenoxy substitution (δ -110 to -130 ppm, split patterns).
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 176.14 (C8H7F3O2), with fragmentation patterns matching the loss of -CH2CH2OH.
    Cross-referencing with computational predictions (DFT-optimized geometries) enhances accuracy .

Q. What solubility and stability properties are critical for experimental design?

  • Methodological Answer : The compound exhibits moderate polarity, with solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C). Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) show degradation via hydrolysis of the ether bond under strongly acidic/basic conditions. Storage recommendations: anhydrous environment, amber vials to prevent photodegradation. Solubility can be enhanced using co-solvents (e.g., 10% v/v ethanol/water) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity in substitution reactions involving this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on reaction pathways. Key steps:
  • Optimize geometries of reactants, transition states, and products.
  • Calculate activation energies for nucleophilic substitutions at para- vs. ortho-fluorine positions.
  • Analyze Fukui indices to identify electrophilic/nucleophilic sites.
    Studies show meta-fluorine withdrawal destabilizes intermediates, favoring para-substitution (ΔG<sup>‡</sup> ≈ 18 kcal/mol). Solvent effects (PCM model) refine predictions .

Q. What strategies resolve contradictions between experimental kinetics and computational models for fluorinated ethanol derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Resolution steps:
  • Experimental Validation : Use stopped-flow kinetics or <sup>19</sup>F NMR to measure rate constants under controlled conditions.
  • Computational Refinement : Include dispersion corrections (e.g., D3-BJ) and hybrid functionals (e.g., ωB97X-D) to account for van der Waals interactions.
    Case study: Adjusting the exact exchange fraction in functionals reduces error in activation energy predictions from 5 kcal/mol to <1 kcal/mol .

Q. What challenges arise in optimizing catalytic systems for derivatives of this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing nature reduces catalyst turnover in cross-coupling reactions. Strategies include:
  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) prevent catalyst poisoning by fluorine.
  • Solvent Selection : Low-polarity solvents (toluene) improve oxidative addition rates in Pd-catalyzed reactions.
  • Additives : Silver salts (Ag2CO3) scavenge fluoride ions, mitigating catalyst deactivation.
    Recent studies report 60–80% yields in Suzuki-Miyaura couplings using Pd(OAc)2/XPhos systems .

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